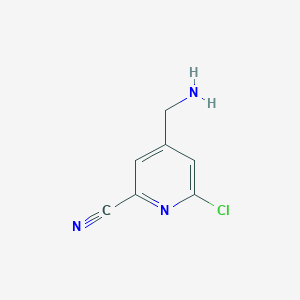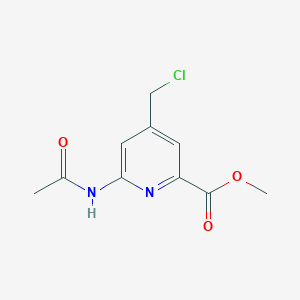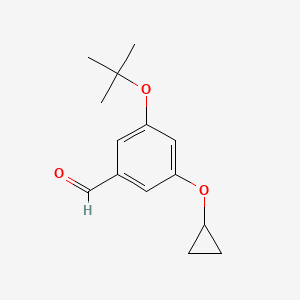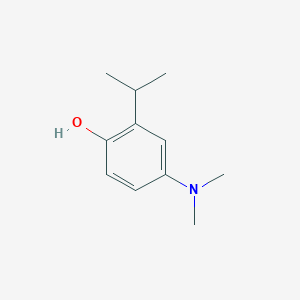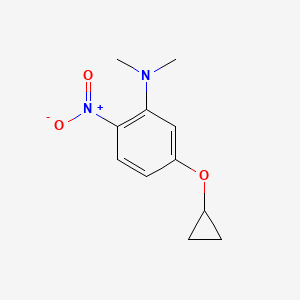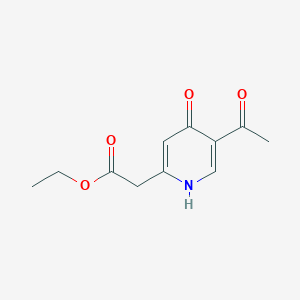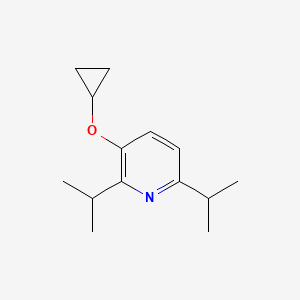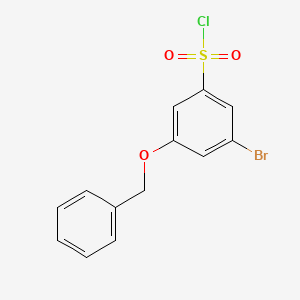
3-(Benzyloxy)-5-bromobenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-5-bromobenzenesulfonyl chloride is an organic compound characterized by the presence of a benzyloxy group, a bromine atom, and a sulfonyl chloride group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-bromobenzenesulfonyl chloride typically involves the following steps:
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where benzyl alcohol reacts with the brominated benzene derivative in the presence of a base such as sodium hydroxide (NaOH).
Sulfonyl Chloride Formation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the benzyloxy-bromobenzene derivative with chlorosulfonic acid (HSO3Cl) under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives. Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding benzene derivative.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by various aryl or vinyl groups in the presence of a palladium catalyst and a boronic acid reagent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., NaOH) or an acid catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2, Pd/C).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids under mild conditions.
Major Products:
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Aryl or Vinyl Derivatives: Formed from coupling reactions.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-5-bromobenzenesulfonyl chloride has diverse applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of sulfonamide-based drugs with antibacterial and anti-inflammatory properties.
Material Science: Employed in the synthesis of advanced materials, including polymers and resins, due to its ability to introduce functional groups that enhance material properties.
Biological Studies: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Chemical Synthesis:
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-5-bromobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives. The benzyloxy group can also participate in various reactions, contributing to the compound’s versatility in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
3-(Benzyloxy)-4-bromobenzenesulfonyl chloride: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.
3-(Benzyloxy)-5-chlorobenzenesulfonyl chloride:
3-(Benzyloxy)-5-fluorobenzenesulfonyl chloride: Contains a fluorine atom, which can influence the compound’s stability and reactivity.
Uniqueness: 3-(Benzyloxy)-5-bromobenzenesulfonyl chloride is unique due to the specific positioning of the benzyloxy, bromine, and sulfonyl chloride groups on the benzene ring. This unique arrangement imparts distinct reactivity patterns and makes the compound valuable in various synthetic applications, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Eigenschaften
Molekularformel |
C13H10BrClO3S |
|---|---|
Molekulargewicht |
361.64 g/mol |
IUPAC-Name |
3-bromo-5-phenylmethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C13H10BrClO3S/c14-11-6-12(8-13(7-11)19(15,16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI-Schlüssel |
WRRYIOFQXQJIPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


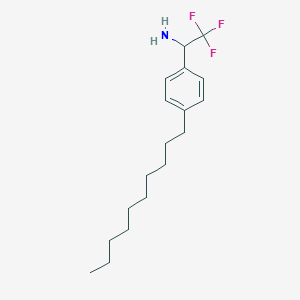

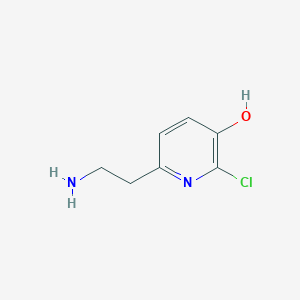
![9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14845144.png)
